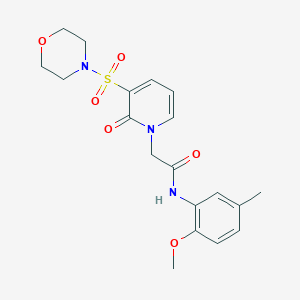
N-(2-methoxy-5-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O6S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Enzyme Inhibitory Activities
Research by (Virk et al., 2018) explored the synthesis of N-substituted acetamide compounds and their potential as enzyme inhibitors. This study particularly focused on their inhibitory activities against enzymes like carbonic anhydrase and cholinesterase, which are significant in various physiological processes.
Pharmacological Characterization
A study by (Grimwood et al., 2011) characterized the pharmacological properties of a similar compound, highlighting its high affinity and selectivity for specific receptors. This research is crucial in understanding the therapeutic potential of these compounds.
Applications in Patenting Pharmaceuticals
The work of (Habernickel, 2002) reflects on the patenting of pharmaceutical compounds, including acetamide derivatives. It underscores the importance of such compounds in developing new medications with various therapeutic applications.
Insecticidal Applications
Research by (Bakhite et al., 2014) investigated the synthesis of pyridine derivatives, including N-substituted acetamides, for their insecticidal properties. This highlights an agricultural application of these compounds in pest control.
Anticancer Properties
A study by (Vinayak et al., 2014) focused on the design and synthesis of N-aryl substituted acetamide derivatives and their evaluation against various cancer cell lines. This research is pivotal in cancer treatment and drug development.
Anti-Tuberculosis Activity
The research by (Bai et al., 2011) explores the synthesis of acetamide derivatives and their potential anti-tuberculosis activity. It underscores the importance of these compounds in combating infectious diseases.
Metabolism Study
A study by (Varynskyi and Kaplaushenko, 2020) examined the metabolism of an acetamide derivative, providing insights into its pharmacokinetics and potential therapeutic applications.
DNA and Protein Binding Studies
Research by (Raj, 2020) involved the synthesis of acetamide derivatives and their interaction with DNA and proteins, which is crucial for understanding their mechanism of action in therapeutic applications.
Corrosion Inhibition
A study by (Nasser and Sathiq, 2017) demonstrated the use of N-substituted acetamides as corrosion inhibitors, indicating their potential in industrial applications.
Crystal Structures Analysis
(Galushchinskiy et al., 2017) focused on the crystal structures of acetamide derivatives, which is fundamental in drug design and material science.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-14-5-6-16(27-2)15(12-14)20-18(23)13-21-7-3-4-17(19(21)24)29(25,26)22-8-10-28-11-9-22/h3-7,12H,8-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCRNLORLQQQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenoxy)methyl]-1,4-dioxane](/img/structure/B2485064.png)



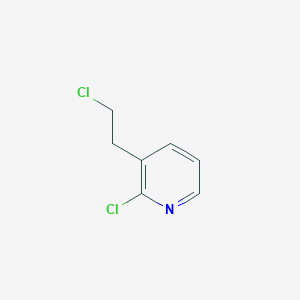
![2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2485070.png)
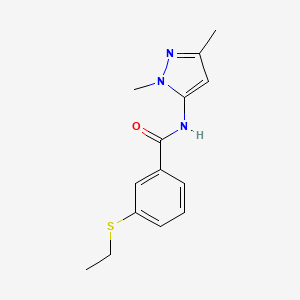
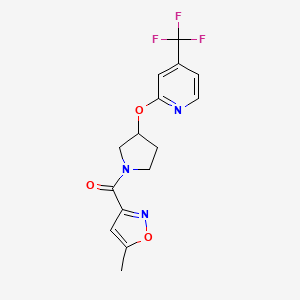
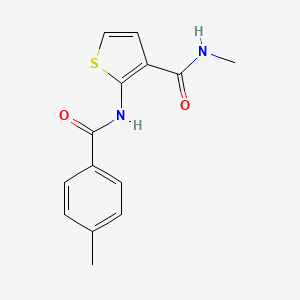
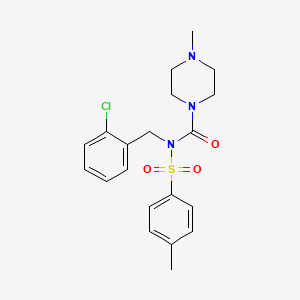
![N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride](/img/structure/B2485080.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2485083.png)
![N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide](/img/structure/B2485086.png)